N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide
Description
N’~1~-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANOHYDRAZIDE is a complex organic compound with a unique structure that includes both hydrazide and phenyl groups
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-17-12-15(8-10-16(17)21)13-19-20-18(22)11-9-14-6-4-3-5-7-14/h3-8,10,12-13,21H,2,9,11H2,1H3,(H,20,22)/b19-13+ |
InChI Key |
DZNIHRKKPTWMQI-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCC2=CC=CC=C2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANOHYDRAZIDE typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 3-phenylpropanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl or ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’~1~-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE
- N’~1~-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-PHENYLPROPANOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
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